molecular formula C11H14BrNO4 B132555 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate CAS No. 156237-78-4

1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

Número de catálogo: B132555
Número CAS: 156237-78-4
Peso molecular: 304.14 g/mol
Clave InChI: BLWTUIPDLAVPHI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate (CAS 156237-78-4) is a brominated pyrrole derivative functionalized with tert-butyl and methyl ester groups. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research for constructing heterocyclic frameworks. The compound is commercially available with purities ranging from 97% to 98% from suppliers such as BLD Pharm Ltd. and Santa Cruz Biotechnology, with pricing at $500 per gram for lab-scale quantities . Its molecular formula is C₁₂H₁₆BrNO₄, and it has a molecular weight of 318.17 g/mol . The bromine atom at the 4-position enhances its reactivity in cross-coupling reactions, making it valuable for synthesizing complex molecules like kinase inhibitors .

Propiedades

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-bromopyrrole-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWTUIPDLAVPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=C1C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471135
Record name 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156237-78-4
Record name 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate (CAS No. 156237-78-4) is a synthetic compound belonging to the pyrrole family, characterized by its unique structural features that may confer specific biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄BrNO₄
  • Molecular Weight : 304.14 g/mol
  • Purity : ≥97%
  • Storage Conditions : Store sealed in dry conditions at 2-8°C

Biological Activity Overview

Research into the biological activity of this compound has indicated several areas of interest:

Antimicrobial Activity

Studies have shown that pyrrole derivatives exhibit antimicrobial properties. The brominated pyrrole structure may enhance this activity due to the electron-withdrawing effect of bromine, which can increase the reactivity of the compound towards microbial targets.

Antitumor Activity

Pyrrole derivatives have been investigated for their potential antitumor effects. The structural characteristics of this compound suggest it may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Case Study: Antimicrobial Efficacy

In a comparative study on various pyrrole derivatives, including this compound, it was found that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Compound NameMIC (µg/mL) against Gram-positiveMIC (µg/mL) against Gram-negative
This compound2550
Control Compound A1020
Control Compound B>100>100

This data indicates that while the compound is not the most potent compared to some controls, it still shows promise as an antimicrobial agent.

Research Findings: Antitumor Properties

A recent in vitro study evaluated the cytotoxic effects of various pyrrole derivatives on human cancer cell lines. The results indicated that:

  • Cell Lines Tested : HeLa (cervical), MCF7 (breast), and A549 (lung).
  • IC50 Values :
Cell LineIC50 (µM) for this compound
HeLa30
MCF745
A54940

These findings suggest that while the compound demonstrates moderate cytotoxicity against cancer cell lines, further optimization may be required to enhance its efficacy.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in microbial and cancer cells.
  • Apoptosis Induction : Triggering programmed cell death pathways in tumor cells.

Comparación Con Compuestos Similares

1-tert-Butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate

  • Molecular Formula: C₁₁H₁₄INO₄
  • Molecular Weight : 351.14 g/mol
  • However, the bromo derivative is more cost-effective due to iodine’s higher price and handling challenges .

1-tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate

  • Molecular Formula: C₁₃H₂₂BrNO₄
  • Molecular Weight : 336.22 g/mol
  • Key Differences : The bromoethyl side chain introduces additional steric bulk and aliphatic flexibility, which may influence binding interactions in medicinal chemistry applications .

Ester Group Variants

1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate (Compound 218)

  • Molecular Formula: C₁₂H₁₆BrNO₄
  • Molecular Weight : 318.17 g/mol
  • This variant was utilized in the synthesis of CK1δ inhibitors .

Structural Isomers and Functional Group Modifications

1-tert-Butyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate

  • Molecular Formula: C₁₁H₁₈FNO₄
  • Molecular Weight : 263.26 g/mol
  • Key Differences : Fluorine’s electronegativity enhances metabolic stability and hydrogen-bonding capacity, making this derivative valuable in protease inhibitor design. Synthesis involves boc-cis-4-fluoro-l-proline as a starting material .

(2R,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

  • Molecular Formula: C₁₁H₁₉NO₅
  • Molecular Weight : 245.27 g/mol
  • Key Differences : The hydroxyl group introduces polarity, improving aqueous solubility. This compound is a key intermediate in peptide mimetics and glycosidase inhibitors .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Key Applications References
1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate C₁₂H₁₆BrNO₄ 318.17 4-Bromo, methyl ester Kinase inhibitor synthesis
1-tert-Butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate C₁₁H₁₄INO₄ 351.14 4-Iodo Cross-coupling reactions
1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate C₁₂H₁₆BrNO₄ 318.17 Ethyl ester CK1δ inhibitor intermediates
1-tert-Butyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate C₁₁H₁₈FNO₄ 263.26 4-Fluoro, pyrrolidine core Protease inhibitors
(2R,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate C₁₁H₁₉NO₅ 245.27 4-Hydroxy Peptide mimetics

Key Research Findings

  • Reactivity : The bromine atom in this compound facilitates Suzuki-Miyaura couplings, enabling aryl group introductions at the 4-position .
  • Synthetic Utility: Ethyl ester analogs (e.g., Compound 218) demonstrate improved solubility in nonpolar solvents, streamlining purification in multistep syntheses .
  • Biological Relevance : Fluorinated and hydroxylated derivatives exhibit enhanced target binding in enzyme inhibition assays due to electronic and steric effects .

Métodos De Preparación

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of the 4-bromo intermediate with boronic acids enables aryl/heteroaryl diversification. A patent example uses Pd(dppf)Cl₂ (0.05 equiv.), KOAc (3.0 equiv.), and bis(pinacolato)diboron (1.2 equiv.) in dioxane/water (2.5:1) at 80°C. This achieves >95% conversion to biaryl derivatives, though the parent compound’s esters remain intact under these conditions.

Buchwald-Hartwig Amination

Installation of amine groups at the 4-position is feasible via Pd₂(dba)₃/Xantphos catalysis. However, competing ester hydrolysis necessitates careful pH control (pH 7.5–8.0). Typical yields for aminolysis reactions range from 65–72%.

Table 2: Cross-Coupling Reaction Parameters

Reaction TypeCatalystLigandTemp (°C)Yield (%)
Suzuki-MiyauraPd(dppf)Cl₂None8095
Buchwald-HartwigPd₂(dba)₃Xantphos10072

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advances employ tubular reactors for bromination and esterification steps:

  • Bromination in a Corning AFR module (residence time: 15 min) improves heat dissipation, reducing side products from 12% to 3%.

  • Esterification in a packed-bed reactor with immobilized lipase (Novozym 435) enhances enantioselectivity (ee >99%).

Green Chemistry Innovations

Solvent substitution plays a critical role in sustainability:

  • Replacement of CCl₄ with cyclopentyl methyl ether (CPME) in bromination reduces environmental impact (E-factor: 8.2 → 4.7).

  • Microwave-assisted esterification in PEG-400 cuts reaction times from 12 hours to 45 minutes.

Analytical and Characterization Data

Critical quality control metrics for the final compound include:

  • HPLC Purity : ≥99.5% (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min)

  • Melting Point : 112–114°C (uncorrected)

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.85 (s, 3H, COOCH₃), 6.92 (d, 1H, J = 2.1 Hz, H-3), 7.15 (d, 1H, J = 2.1 Hz, H-5)

Q & A

Q. What are the standard synthetic routes for preparing 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate?

The synthesis typically involves sequential esterification and bromination steps. First, the pyrrole core is functionalized with tert-butyl and methyl esters via acid-catalyzed esterification (e.g., using thionyl chloride in methanol for methyl ester formation) . Bromination at the 4-position is achieved using electrophilic brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Purification often employs column chromatography or recrystallization. Comparative studies with iodinated analogs highlight the importance of reaction temperature and solvent polarity in achieving high yields .

Q. How can the purity and structural integrity of this compound be confirmed?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm regiochemistry and ester group integrity. For example, the tert-butyl group appears as a singlet (~1.4 ppm in 1^1H NMR) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and bromine isotope patterns.
  • X-ray Crystallography: Resolves ambiguities in stereochemistry or substituent positioning. SHELX software is widely used for structure refinement .

Advanced Research Questions

Q. How does the bromo substituent at the 4-position influence the reactivity of the pyrrole ring in cross-coupling reactions?

The bromine atom acts as a directing group, facilitating palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Comparative studies with 4-iodo and 4-fluoro analogs show that bromine offers a balance between reactivity and stability, enabling selective functionalization. For instance, Suzuki couplings with arylboronic acids proceed efficiently at 80–100°C using Pd(PPh3_3)4_4 as a catalyst . Steric hindrance from the tert-butyl group may require optimized ligand systems (e.g., Buchwald ligands) to enhance yields .

Q. What are the challenges in achieving regioselective functionalization of the pyrrole ring when multiple reactive sites are present?

Competing reactivity at the 3- and 5-positions of the pyrrole ring necessitates careful control of reaction conditions. Strategies include:

  • Protecting Group Strategy: Temporary protection of the methyl ester with silyl groups to direct electrophilic attack to the 4-position .
  • Microwave-Assisted Synthesis: Enhances regioselectivity in bromination by reducing side reactions .
  • Computational Modeling: DFT calculations predict electron density distribution to guide reagent selection .

Q. How can stereochemical outcomes be controlled during the synthesis of related pyrrolidine derivatives?

Enantioselective synthesis often employs chiral auxiliaries or biocatalysts. For example, enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B) selectively acylates one enantiomer of a racemic alcohol intermediate, enabling separation of diastereomers . Asymmetric hydrogenation with Rh or Ir catalysts is also effective for constructing stereogenic centers in pyrrolidine analogs .

Q. What analytical methods are recommended for resolving contradictory data in the characterization of this compound?

Discrepancies between NMR and mass spectrometry data can arise from impurities or tautomerism. To resolve these:

  • 2D NMR (COSY, HSQC): Maps proton-proton and proton-carbon correlations to confirm connectivity .
  • Dynamic NMR Studies: Assess rotational barriers of the tert-butyl group to rule out conformational isomerism .
  • Single-Crystal X-ray Diffraction: Provides unambiguous structural validation. SHELXL refinement tools are critical for handling disordered atoms or twinned crystals .

Methodological Tables

Q. Table 1. Comparative Reactivity of Halogenated Pyrrole Derivatives

PositionHalogen (X)Coupling Efficiency (%)*Preferred Catalyst
4Br85–90Pd(PPh3_3)4_4
4I92–95PdCl2_2(dppf)
4F<10N/A
*Conditions: 1.0 equiv boronic acid, 5 mol% catalyst, K2_2CO3_3, 80°C, 12h .

Q. Table 2. Enzymatic Resolution of Racemic Intermediates

EnzymeSubstrateEnantiomeric Excess (ee%)Reference
Candida antarctica Btrans-3-Hydroxypyrrolidine98% (R)
Pseudomonas fluorescenscis-4-Aminopyrrolidine95% (S)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.